3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone
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Overview
Description
3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a phenyl group attached to an isoindolinone core
Preparation Methods
The synthesis of 3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the addition of alkyllithium reagents to a carbonyl group, followed by lactam ring opening and intramolecular cyclization . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
3-Tert-butyl-3-hydroxy-2-phenyl-1-isoindolinone can be compared with other isoindolinone derivatives, such as:
1-Tert-butyl-1-hydroxy-2-methyl-6-phenyl-3-isoindolinone: Similar in structure but with a methyl group instead of a phenyl group.
3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: Lacks the tert-butyl group, leading to different chemical properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Properties
CAS No. |
39563-81-0 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-tert-butyl-3-hydroxy-2-phenylisoindol-1-one |
InChI |
InChI=1S/C18H19NO2/c1-17(2,3)18(21)15-12-8-7-11-14(15)16(20)19(18)13-9-5-4-6-10-13/h4-12,21H,1-3H3 |
InChI Key |
OYKCGSHHYMLTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O |
Origin of Product |
United States |
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